Enhanced Yields in Porphyrin Synthesis
The dipyrromethane approach using this compound is advantageous for synthesizing specific porphyrin derivatives. For porphyrins substituted with –OCH3 and -F groups, yields of 12-14% were achieved using a dipyrromethane strategy, compared to lower yields from alternative statistical condensation methods [1]. This demonstrates the utility of the dipyrromethane building block class, to which the target compound belongs, in providing improved regioselectivity and yield for specific synthetic targets.
| Evidence Dimension | Synthetic Yield for Porphyrins |
|---|---|
| Target Compound Data | Class yield: 12-14% for –OCH3 and -F substituted porphyrins using dipyrromethane method [1] |
| Comparator Or Baseline | Statistical condensation methods yield ~0.3% for similar –N(CH3)2 substituted porphyrins [1] |
| Quantified Difference | Up to 14% yield vs ~0.3% yield for alternative method |
| Conditions | Acid-catalyzed condensation of dipyrromethane with pyrrole-2-carbaldehyde and an appropriate aldehyde using a [2+1+1] approach [2] |
Why This Matters
Higher synthetic yields translate directly to lower procurement costs and reduced waste in large-scale porphyrin synthesis campaigns.
- [1] Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. (2001). Journal of the Chemical Society, Perkin Transactions 1, (11), 1305-1309. PMC: https://pmc.ncbi.nlm.nih.gov/articles/PMC62311/. View Source
- [2] Synthesis of mono- and disubstituted porphyrins: A- and 5,10-A2-type systems. (n.d.). UI Index. View Source
